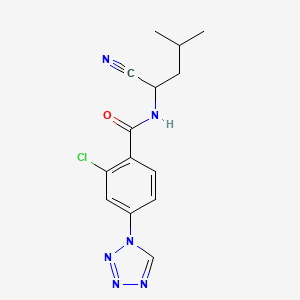![molecular formula C24H32N6O3 B3003826 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-72-3](/img/structure/B3003826.png)
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound belonging to the class of quinazolinamines . These compounds are heterocyclic aromatic molecules containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, and oxygen. The precise three-dimensional arrangement of these atoms determines its properties and interactions with other molecules. Computational studies and molecular dynamics simulations have been employed to evaluate its binding interactions and stability .
Aplicaciones Científicas De Investigación
Synthesis and Transformation
- A study by Vas’kevich et al. (2013) demonstrates the synthesis of various imidazole derivatives, including those with morpholine groups. These compounds were produced through intramolecular electrophilic cyclization processes and have potential applications in developing novel chemical entities (Vas’kevich et al., 2013).
Antimicrobial Activities
- Research by El‐Barbary et al. (2014) focused on the synthesis of 4-Arylidene-imidazole derivatives, which demonstrated antimicrobial activities against various bacteria and the fungus Candida albicans. These findings suggest potential applications in the development of new antimicrobial agents (El‐Barbary et al., 2014).
Cytotoxicity for Anticancer Applications
- Suh et al. (2000) explored the cytotoxicity of 2-Methyl-1-substituted-imidazoquinoline-4,9-diones, revealing that certain derivatives exhibit high cytotoxicity on human colon tumor cells, suggesting their potential use in anticancer drug development (Suh et al., 2000).
Electronic Spectra for Electroluminescent Layers
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices, highlighting the versatility of these compounds in electronic applications (Dobrikov et al., 2011).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of derivatives of a similar compound, indicating the utility of these compounds in antioxidant applications. The study provides a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
- Liu et al. (2018) designed and synthesized novel compounds including morpholinoethyl and imidazole segments, which showed significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Liu et al., 2018).
Propiedades
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-4-5-18-6-8-19(9-7-18)28-12-13-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)11-10-27-14-16-33-17-15-27/h6-9H,3-5,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJQPQFCJGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)


![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)


![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
